1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
Description
1,3-Dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by a 2-phenylethyl substituent at position 7 and a 4-methylpiperazinylmethyl group at position 8.
Properties
IUPAC Name |
1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(2-phenylethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-23-11-13-26(14-12-23)15-17-22-19-18(20(28)25(3)21(29)24(19)2)27(17)10-9-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGHHFUDWSKMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will delve into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 396.49 g/mol. Its structure features a purine backbone with various substituents that contribute to its biological properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.49 g/mol |
| Key Functional Groups | Purine base, piperazine ring |
Research indicates that the compound exhibits a range of biological activities primarily through the following mechanisms:
- Antagonism of Receptors : It has been reported to act as an antagonist for various receptors such as the platelet-derived growth factor (PDGF) receptor, which is crucial in cellular signaling pathways related to growth and proliferation .
- Inhibition of Kinases : The compound shows inhibitory activity against several kinases involved in tumor progression, including Aurora kinases and epidermal growth factor receptors (EGFR), making it a candidate for cancer therapeutics .
- Anti-inflammatory Properties : Some derivatives of similar structures have demonstrated anti-inflammatory effects by inhibiting tumor necrosis factor-alpha (TNF-α) production in vitro .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Antitumor Agents : Due to its ability to inhibit key kinases involved in cancer cell proliferation, it may serve as a foundation for developing new anticancer drugs.
- Anti-inflammatory Treatments : Its anti-inflammatory properties could be harnessed for treating conditions like rheumatoid arthritis or other inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
- A study on quinazoline derivatives showed that modifications can lead to enhanced activity against cancer cell lines such as A549 (lung cancer) and K562 (chronic myelogenous leukemia) . This suggests that structural variations in purine derivatives can significantly affect their potency.
- Another research effort focused on the inhibition of phospholipase A2 by cationic amphiphilic drugs highlighted the importance of molecular structure in determining biological outcomes . Although not directly related to our compound, it underscores the relevance of structural analysis.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Position 7 Substituent Analysis
Position 8 Substituent Analysis
- 4-Phenylpiperazinyl (): Enhances π-π interactions but may increase off-target binding due to higher lipophilicity .
- Naphthalenylmethyl-piperazinyl (): Bulky aromatic substituents could hinder solubility but improve selectivity for specific receptors .
Pharmacological Implications
- Receptor Binding: The 4-methylpiperazinylmethyl group may favor adenosine A₂A receptor antagonism, while the 2-phenylethyl substituent could modulate dopamine receptor interactions .
- Solubility vs. Permeability: The target compound’s balanced substituents (moderate lipophilicity from phenylethyl and polar piperazine) may optimize oral bioavailability compared to bulkier analogues (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
